3-Bromo-5-(2-bromoethoxy)pyridine

Description

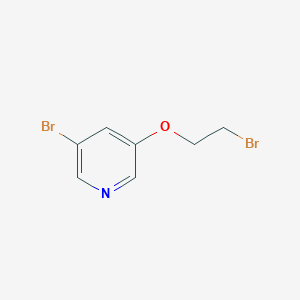

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(2-bromoethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTDAKFKCZTKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 2 Bromoethoxy Pyridine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3-Bromo-5-(2-bromoethoxy)pyridine (Target Molecule) provides a logical framework for identifying suitable starting materials and key bond disconnections.

Starting Material Selection and Justification

The primary disconnection in the retrosynthesis of this compound involves the ether linkage. This leads to two key precursors: 3-bromo-5-hydroxypyridine (B18002) and a 2-bromoethoxy synthon. 3-bromo-5-hydroxypyridine is an ideal starting material as it already possesses the required bromine atom at the 3-position and a hydroxyl group at the 5-position, which is ripe for functionalization. The selection of 1,2-dibromoethane (B42909) as the source of the 2-bromoethoxy group is strategic due to its commercial availability and the differential reactivity of its two bromine atoms, allowing for selective monosubstitution under controlled conditions.

An alternative, though less direct, starting material could be 3,5-dibromopyridine. This would require a nucleophilic substitution of one of the bromine atoms with a hydroxyethoxy group, which can be more challenging to achieve selectively and may require harsher reaction conditions. Therefore, 3-bromo-5-hydroxypyridine is the more judicious choice.

Strategic Disconnections and Functional Group Interconversions

The key strategic disconnections for the synthesis of this compound are illustrated in the retrosynthetic scheme below. The primary disconnection is the C-O bond of the ether, leading back to 3-bromo-5-hydroxypyridine and a bromoethylating agent. A further disconnection of the C-Br bond on the pyridine (B92270) ring would lead to 5-hydroxypyridine, which would then require a regioselective bromination at the 3-position.

Retrosynthetic Scheme:

This analysis highlights two potential forward synthetic routes:

Route A: Start with 5-hydroxypyridine, perform a regioselective bromination to obtain 3-bromo-5-hydroxypyridine, followed by etherification.

Route B: Start directly with 3-bromo-5-hydroxypyridine and perform the etherification.

Route B is generally preferred for its directness and avoidance of potential issues with regioselectivity during the bromination of 5-hydroxypyridine.

Reaction Pathways and Mechanistic Investigations

The forward synthesis of this compound from 3-bromo-5-hydroxypyridine and 1,2-dibromoethane involves an alkylation reaction, a classic method for ether synthesis.

Alkylation Reactions in Pyridine Functionalization

The formation of the ether linkage is typically achieved via a Williamson ether synthesis. In this reaction, the hydroxyl group of 3-bromo-5-hydroxypyridine is first deprotonated by a suitable base to form a more nucleophilic phenoxide-like species. This alkoxide then attacks the electrophilic carbon of 1,2-dibromoethane in an SN2 reaction, displacing one of the bromide ions and forming the desired ether.

Reaction Scheme:

The choice of base and solvent is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is typically used to ensure complete deprotonation of the hydroxyl group without promoting side reactions. Common solvents for this type of reaction include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base and facilitate the SN2 reaction.

| Parameter | Condition | Justification |

| Base | Potassium Carbonate (K2CO3) | Mild, inexpensive, and effective for deprotonating phenols and hydroxypyridines. |

| Sodium Hydride (NaH) | A stronger, non-nucleophilic base that can ensure complete deprotonation. | |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions. |

| Acetonitrile | Another suitable polar aprotic solvent. | |

| Temperature | Room Temperature to 80 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

Bromination Strategies for Pyridine Core Modification

Should the synthesis commence from 5-hydroxypyridine, a regioselective bromination step is required to introduce the bromine atom at the 3-position. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, direct bromination of 5-hydroxypyridine would likely yield a mixture of 2-bromo-5-hydroxypyridine and 3-bromo-5-hydroxypyridine.

To achieve regioselectivity, electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a Lewis acid or in an acidic medium can be employed. The reaction conditions can be optimized to favor the formation of the 3-bromo isomer. For instance, carrying out the reaction in a non-polar solvent can sometimes influence the regiochemical outcome.

Reaction Kinetics and Thermodynamic Considerations

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The rate of the reaction is dependent on the concentration of both the pyridyloxide anion and 1,2-dibromoethane.

Rate Law: Rate = k[3-Bromo-5-pyridyloxide][Br-CH2-CH2-Br]

The reaction is generally under kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways. The primary competing reaction is the potential for a second substitution on the newly formed ether to create a bis-pyridine product. To minimize this, an excess of 1,2-dibromoethane is often used.

Optimization of Synthetic Routes and Process Efficiency

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring the process is efficient and scalable. Key parameters that are typically optimized include the choice of solvent, the catalyst or base system, reaction temperature, and pressure. Incorporating green chemistry principles is also a vital aspect of modern synthetic design.

Catalyst Systems and Ligand Optimization

The Williamson ether synthesis is fundamentally a base-promoted reaction rather than one that relies on transition metal catalysts. The "catalyst" in this context is the base used to deprotonate the 3-bromo-5-hydroxypyridine. The strength and type of base are critical for the reaction's success. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective as they irreversibly deprotonate the alcohol, driving the reaction forward. masterorganicchemistry.comyoutube.com However, for aryl ethers, including pyridine derivatives, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and easier to handle on a larger scale. jk-sci.com

Phase-transfer catalysts (PTCs) can also be utilized to enhance reaction rates, particularly when dealing with reactants in different phases (e.g., a solid base and an organic solvent). PTCs, such as quaternary ammonium salts, facilitate the transfer of the alkoxide anion into the organic phase, thereby increasing its effective concentration and reactivity.

Temperature and Pressure Profiling for Scalability

Temperature is a critical parameter in the synthesis of this compound. The reaction is typically conducted at temperatures ranging from 50 to 100 °C. byjus.com This temperature range provides sufficient energy to overcome the activation barrier for the S(_N)2 reaction without significantly promoting the competing E2 (bimolecular elimination) side reaction, which can occur with the alkyl halide. chem-station.com

For scalability, a precise temperature profile is essential.

Initial Phase: The reaction may be started at room temperature during the addition of the base to control the initial exotherm from the deprotonation step.

Reaction Phase: The temperature is then raised to the optimal point (e.g., 60-80 °C) to ensure a reasonable reaction rate.

Monitoring: The reaction progress is monitored (e.g., by TLC or HPLC) to determine the point of maximum conversion and prevent the formation of degradation products from prolonged heating.

Pressure is generally not a significant variable for this type of liquid-phase reaction and is typically conducted at atmospheric pressure.

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis aims to reduce the environmental impact of the process. For the Williamson ether synthesis of this compound, several strategies can be employed:

Safer Solvents: Replacing traditional polar aprotic solvents like DMF (which has reproductive toxicity concerns) with greener alternatives such as anisole or cyclopentyl methyl ether (CPME). acsgcipr.org

Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. chegg.com

Atom Economy: The Williamson synthesis has good atom economy, but side reactions reduce this. Optimizing conditions to maximize selectivity is a key green objective.

Catalysis: Using catalytic amounts of a phase-transfer catalyst instead of stoichiometric amounts of strong, hazardous bases can improve safety and reduce waste.

Aqueous Media: The development of surfactant-assisted synthesis in aqueous media represents a significant green advancement, reducing reliance on volatile organic solvents. researchgate.net

Purification and Isolation Techniques in Research Scale Synthesis

After the reaction is complete, the crude product mixture contains the desired this compound, unreacted starting materials, the base, salt byproducts, and potentially side products. Effective purification is essential to isolate the target compound with high purity for subsequent use.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatography is the most common and effective method for purifying brominated pyridine derivatives on a research scale.

Column Chromatography: This is the workhorse technique for purification. The crude reaction mixture is concentrated and loaded onto a stationary phase, typically silica gel or alumina. nih.gov A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For compounds like this compound, a common eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexane. nih.govsciengine.com Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used to assess the purity of the final product. researchgate.net It can also be used for preparative purification of small quantities of material when very high purity is required. Reverse-phase HPLC, using a C18 column with a mobile phase such as acetonitrile and water, is a common setup for analyzing pyridine derivatives. helixchrom.comhelixchrom.com

Table 2: Comparison of Chromatographic Purification Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Scale | Purpose |

|---|---|---|---|---|

| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate | Milligram to multi-gram | Primary purification of crude product |

| HPLC (Preparative) | C18 Silica | Acetonitrile/Water | Microgram to gram | High-purity separation |

| HPLC (Analytical) | C18 Silica | Acetonitrile/Water | Microgram | Purity assessment, reaction monitoring |

Recrystallization and Precipitation Methods

Recrystallization and precipitation are common techniques employed to purify solid organic compounds. Precipitation involves the rapid formation of a solid from a solution, often by adding a substance in which the target compound is insoluble (an anti-solvent) or by changing the temperature. Recrystallization is a more controlled process where a crude solid is dissolved in a hot solvent and then allowed to cool slowly, forming pure crystals as the solubility decreases, while impurities remain in the mother liquor.

In the synthesis of related pyridine compounds, these methods are frequently utilized. For example, in the preparation of 2-amino-5-bromo-3-iodopyridine, the final product was purified by recrystallization from an 85% ethanol (B145695) solution ijssst.info. Similarly, 2-amino-5-bromopyridine was recrystallized using 90% ethanol ijssst.info. Another relevant technique is precipitation by quenching the reaction mixture in water. The synthesis of 3-bromo-5-methoxypyridine (B189597), an analogue of the target compound, involves pouring the reaction mixture into an ice/water mixture, which causes the product to precipitate out of the solution chemicalbook.com. The resulting solid can then be collected by filtration.

These examples suggest that a suitable method for purifying solid this compound could involve recrystallization from an alcohol-water solvent system or precipitation from the reaction mixture by the addition of water. The choice of solvent and method would depend on the compound's specific solubility properties and the nature of the impurities present.

Table 1: Recrystallization and Precipitation Methods for Analogous Pyridine Compounds

| Compound Name | Technique | Solvent/Anti-solvent | Source |

|---|---|---|---|

| 2-Amino-5-bromo-3-iodopyridine | Recrystallization | 85% Ethanol | ijssst.info |

| 2-Amino-5-bromopyridine | Recrystallization | 90% Ethanol | ijssst.info |

Solvent Extraction and Work-up Procedures

For pyridine derivatives, the work-up procedure generally begins after the reaction is complete. A typical sequence involves:

Quenching: The reaction is often stopped by adding water or an aqueous solution. For instance, in many syntheses of bromopyridines, the reaction mixture is cooled and poured into ice water google.comgoogle.com.

pH Adjustment: If the reaction is conducted under acidic or basic conditions, the mixture is neutralized or its pH is adjusted to ensure the target compound is in a neutral, less water-soluble form. For pyridine compounds, which are basic, the reaction mixture may be treated with an acid wash (e.g., dilute HCl) to remove non-basic impurities, or more commonly, the mixture is made alkaline (e.g., with NaOH or sodium bicarbonate) to ensure the pyridine derivative is in its free base form, maximizing its solubility in organic solvents google.comgoogle.com.

Extraction: The product is then extracted from the aqueous phase into a water-immiscible organic solvent. Common solvents used for extracting brominated pyridines include ethyl acetate, diethyl ether, and dichloromethane chemicalbook.comgoogle.comrsc.org. The process is often repeated multiple times to ensure complete transfer of the product.

Washing: The combined organic extracts are washed to remove residual impurities. A wash with water can remove water-soluble reagents, while a wash with a saturated aqueous solution of sodium chloride (brine) is used to remove excess water from the organic phase chemicalbook.comrsc.org. In some cases, specific washes are needed, such as a sodium thiosulfate solution to remove residual bromine rsc.org.

Drying and Concentration: The washed organic layer is treated with an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove trace amounts of water chemicalbook.comprepchem.com. After filtering off the drying agent, the solvent is removed, typically using a rotary evaporator under reduced pressure, to yield the crude product chemicalbook.comrsc.orgorgsyn.org. This product can then be further purified if necessary, for example, by column chromatography prepchem.com.

These steps are consistently applied in the synthesis of various bromopyridine compounds, indicating their direct applicability to the purification of this compound.

Table 2: Summary of Work-up Procedures for Structurally Similar Compounds

| Compound Type | Quenching/pH Adjustment | Extraction Solvent | Washing Solutions | Drying Agent | Source |

|---|---|---|---|---|---|

| 3-Bromopyridine | Poured into ice water; pH adjusted to 8 with NaOH | Organic Solvent | Not specified | Not specified | google.com |

| 3-Bromopyridine | Cooled; pH adjusted to 8 with NaOH | Ethyl Acetate | Sodium sulfite solution | Not specified | google.com |

| 3-Bromo-5-methoxypyridine | Diluted with water | Diethyl Ether | Brine | Anhydrous Na₂SO₄ | chemicalbook.com |

| 3-Bromo-2-iodo-4-methyl-5-nitropyridine | Poured into brine | Ethyl Acetate | 10% Sodium Thiosulfate | Na₂SO₄ | rsc.org |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) is typically the first spectroscopic analysis performed on a newly synthesized compound. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Bromo-5-(2-bromoethoxy)pyridine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the 2-bromoethoxy group.

The expected chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms (bromine and oxygen) and the aromatic ring currents. The protons on the pyridine ring would likely appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the bromoethoxy chain would be expected in the upfield region, with the methylene (B1212753) group attached to the oxygen appearing at a higher chemical shift than the methylene group attached to the bromine.

Hypothetical ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H | 7.0 - 8.5 | Multiplet | 3H |

| -OCH₂- | 4.2 - 4.5 | Triplet | 2H |

| -CH₂Br | 3.6 - 3.9 | Triplet | 2H |

This table represents hypothetical data based on known chemical shift values for similar functional groups.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbon atoms of the pyridine ring would be found in the aromatic region (typically δ 100-150 ppm). The carbons directly bonded to the electronegative bromine and oxygen atoms would have their signals shifted to a lower field. The aliphatic carbons of the 2-bromoethoxy group would appear at higher field strengths.

Hypothetical ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Pyridine C-Br | 115 - 125 |

| Pyridine C-O | 150 - 160 |

| Other Pyridine C | 120 - 140 |

| -OCH₂- | 65 - 75 |

| -CH₂Br | 30 - 40 |

This table represents hypothetical data based on known chemical shift values for similar functional groups.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the coupling between the protons on the pyridine ring and between the two methylene groups of the bromoethoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connections between different functional groups. For instance, it could show a correlation between the protons of the -OCH₂- group and the pyridine carbon atom attached to the ether oxygen, thus confirming the position of the bromoethoxy substituent on the pyridine ring.

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the sample can be calculated. This technique is valued for its precision and the fact that the response is directly proportional to the number of nuclei, making it a primary analytical method. For this compound, qNMR could be employed to provide a certified purity value, which is essential for its use in applications requiring precise concentrations.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₇H₇Br₂NO, HRMS would be used to measure its exact mass. The presence of two bromine atoms would also create a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity.

Expected HRMS Data for this compound:

| Molecular Formula | Calculated Monoisotopic Mass | Observed Mass (Hypothetical) |

| C₇H₇Br₂NO | 294.8945 | 294.8943 |

This table represents hypothetical data. The calculated mass is based on the most abundant isotopes of each element.

Fragmentation Patterns and Structural Information

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. When this compound is subjected to techniques like electron impact (EI) ionization, the resulting molecular ion can undergo various fragmentation pathways, providing a unique fingerprint.

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, key fragmentation processes would likely involve:

Cleavage of the C-Br bonds: Loss of a bromine radical is a common fragmentation pathway for brominated compounds.

Ether bond cleavage: The C-O-C linkage can break, leading to fragments corresponding to the pyridine ring and the bromoethoxy side chain. Alpha-cleavage next to the ether oxygen is a typical route. libretexts.org

Loss of the entire bromoethoxy group: This would result in a bromopyridinyl fragment.

Fragmentation of the bromoethoxy chain: This can include the loss of an ethylene (B1197577) group or a bromoethyl radical.

The relative abundance of these fragment ions, observed in the mass spectrum, helps to piece together the molecule's structure. The most stable fragments will typically produce the most intense peaks in the spectrum. libretexts.org For instance, the formation of a stable pyridinium (B92312) cation would be a favored pathway.

A hypothetical fragmentation table based on the structure of this compound is presented below.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 280/282/284 | [C₇H₇Br₂NO]⁺ | Molecular Ion |

| 201/203 | [C₅H₃BrNO]⁺ | Loss of the bromoethyl group |

| 172/174 | [C₅H₄BrN]⁺ | Loss of the bromoethoxy group |

| 123 | [C₂H₄Br]⁺ | Bromoethoxy cation |

Note: The presence of multiple peaks for bromine-containing fragments is due to isotopic distribution, as explained in the next section.

Isotope Distribution Analysis for Halogenated Compounds

A key feature in the mass spectrum of a halogenated compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). docbrown.info This results in a characteristic pattern of peaks for any fragment containing bromine atoms.

For this compound, which contains two bromine atoms, the molecular ion region of the mass spectrum will exhibit a distinctive cluster of peaks:

An M peak, corresponding to the molecule with two ⁷⁹Br atoms.

An M+2 peak, for molecules containing one ⁷⁹Br and one ⁸¹Br atom.

An M+4 peak, for molecules with two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately in a 1:2:1 ratio, which is a clear indicator of the presence of two bromine atoms in the molecule. This isotopic signature is a powerful diagnostic tool for confirming the elemental composition of the compound and its fragments. docbrown.info

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Isotopic Composition | Mass | Relative Abundance (Approximate) |

|---|---|---|

| [C₇H₇⁷⁹Br₂NO]⁺ | M | 100% |

| [C₇H₇⁷⁹Br⁸¹BrNO]⁺ | M+2 | 98% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic Vibrational Frequencies of Pyridine Ring System

The pyridine ring has several characteristic vibrational modes that can be observed in the IR spectrum. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N ring stretching: These vibrations give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The exact positions can be influenced by the nature and position of substituents on the ring.

Ring breathing modes: These occur at lower frequencies.

C-H out-of-plane bending: These strong absorptions in the 900-650 cm⁻¹ region are highly dependent on the substitution pattern of the pyridine ring.

C-Br and C-O-C Stretching Modes

In addition to the pyridine ring vibrations, other key functional groups in this compound have characteristic IR absorptions:

C-Br stretching: The carbon-bromine stretching vibration is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

C-O-C stretching: The asymmetric stretching of the ether linkage (C-O-C) usually results in a strong, prominent band in the region of 1260-1000 cm⁻¹.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Pyridine Ring | C-H stretching | 3100 - 3000 |

| Pyridine Ring | C=C and C=N stretching | 1600 - 1400 |

| Ether | C-O-C asymmetric stretching | 1260 - 1000 |

| Alkyl Chain | C-H stretching | 2980 - 2850 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Symmetrical vibrations and bonds involving heavier atoms often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the C-Br stretching vibrations and the symmetric breathing modes of the pyridine ring, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield detailed structural parameters. This would include:

The precise geometry of the pyridine ring.

The exact bond lengths of the C-Br and C-O bonds.

The bond angles within the bromoethoxy side chain.

The conformation of the ether linkage.

Information on intermolecular interactions, such as halogen bonding or π-stacking, in the crystal lattice.

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related bromo-substituted heterocyclic compounds demonstrates the power of this technique to reveal detailed structural insights. rsc.orgresearchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromopropane |

| 3-Bromo-5-methoxypyridine (B189597) |

Crystal Growth Techniques for Single Crystal Analysis

The successful acquisition of single-crystal X-ray diffraction data is fundamentally dependent on the growth of high-quality, single crystals of sufficient size. For an organic molecule like this compound, several standard techniques would be applicable.

A common and effective method is slow evaporation of a saturated solution. The compound would be dissolved in a suitable solvent, and the solvent would be allowed to evaporate slowly over a period of days or weeks. The choice of solvent is critical and would likely be determined through solubility tests with a range of common organic solvents such as ethanol (B145695), methanol, acetone, or ethyl acetate. For instance, in the study of a related substituted pyridine, slow evaporation from an ethanol solution was successfully employed to obtain single crystals suitable for X-ray diffraction. semanticscholar.org

Another widely used technique is slow cooling of a saturated solution. A solution of the compound is prepared at an elevated temperature and then allowed to cool gradually. As the temperature decreases, the solubility of the compound diminishes, leading to the formation of crystals.

Vapor diffusion is a third potential method. In this technique, a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This method can often yield high-quality crystals.

The selection of the optimal crystal growth technique would involve empirical screening of various solvents and conditions to achieve well-formed, single crystals.

Molecular Conformation and Intermolecular Interactions in the Solid State

The solid-state structure of this compound, as would be revealed by single-crystal X-ray diffraction, is expected to be influenced by a combination of intramolecular and intermolecular forces.

Molecular Conformation: The conformation of the 2-bromoethoxy side chain relative to the pyridine ring would be a key feature. The torsional angles around the C-O and C-C bonds of the ethoxy chain would determine its spatial arrangement. It is likely that the molecule adopts a conformation that minimizes steric hindrance. The planarity of the pyridine ring would likely be maintained.

Intermolecular Interactions: In the solid state, the packing of the molecules would be governed by various non-covalent interactions. Given the presence of bromine atoms and the nitrogen atom of the pyridine ring, several types of interactions can be anticipated:

Halogen Bonding: The bromine atoms could participate in halogen bonding, where the electropositive region on the bromine atom interacts with a nucleophilic site, such as the nitrogen atom of a neighboring pyridine ring.

Hydrogen Bonding: Although the molecule does not have classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds could play a role in stabilizing the crystal packing.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. The arrangement could be either face-to-face or offset.

Absolute Configuration Assignment (if chiral)

For a molecule to be chiral, it must be non-superimposable on its mirror image. Based on the chemical structure of this compound, the molecule itself is achiral . It does not possess any stereocenters (an atom with four different substituents), nor does it exhibit planar or axial chirality. Therefore, the assignment of an absolute configuration is not applicable to this compound.

Reactivity and Derivatization Studies of 3 Bromo 5 2 Bromoethoxy Pyridine

Nucleophilic Substitution Reactions of the Bromoethoxy Group

The bromoethoxy group of 3-Bromo-5-(2-bromoethoxy)pyridine is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reactivity is primarily governed by the principles of aliphatic nucleophilic substitution.

Exploration of Various Nucleophiles (e.g., amines, thiols, alcohols)

A variety of nucleophiles can be employed to displace the bromide of the bromoethoxy side chain, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines are effective nucleophiles for the substitution of the bromoethoxy group. The reaction with an amine, such as ethylamine, would yield the corresponding N-substituted aminoethoxy pyridine (B92270) derivative. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. libretexts.orglibretexts.org These reactions typically proceed readily, though the formation of the hydrobromide salt of the product or starting amine can sometimes necessitate the use of excess amine or a non-nucleophilic base to drive the reaction to completion. libretexts.org

Thiols: Thiols, and more potently their conjugate bases, thiolates, are excellent nucleophiles for SN2 reactions. libretexts.org The reaction of this compound with a thiol, such as ethanethiol, in the presence of a base would lead to the formation of a thioether. The use of a base deprotonates the thiol to form the more nucleophilic thiolate anion, which then readily displaces the bromide. libretexts.org

Alcohols: Alcohols can also act as nucleophiles, although they are generally weaker than amines or thiols. To enhance their reactivity, they are often converted to their corresponding alkoxides by treatment with a strong base like sodium hydride. masterorganicchemistry.com This is the basis of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org For instance, reacting this compound with sodium ethoxide would result in the formation of the corresponding diethoxypyridine derivative.

Reaction Conditions and Selectivity Control

The conditions for these nucleophilic substitution reactions can be tailored to optimize yield and selectivity.

| Nucleophile | Reagent Examples | Typical Solvents | Temperature | Base (if required) |

| Amines | Ethylamine, Diethylamine | Acetonitrile, DMF | Room Temp. to Reflux | Excess amine, Pyridine, Na2CO3 |

| Thiols | Ethanethiol, Thiophenol | Ethanol (B145695), THF, DMF | Room Temp. | NaH, K2CO3, Et3N |

| Alcohols | Methanol, Ethanol | Parent alcohol, THF | Room Temp. to Reflux | NaH, Sodium metal |

Selectivity is a key consideration, as the pyridine nitrogen can also be nucleophilic and could potentially react with the bromoethoxy side chain, leading to intramolecular cyclization or intermolecular polymerization. However, the primary alkyl bromide of the bromoethoxy group is a soft electrophile, which generally favors reaction with soft nucleophiles like thiols. The choice of a non-polar aprotic solvent can also help to minimize side reactions involving the pyridine nitrogen.

Mechanism of Substitution (SN1 vs. SN2 pathways)

The nucleophilic substitution on the bromoethoxy group of this compound is expected to proceed predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comchemicalnote.com This is because the bromine atom is attached to a primary carbon, which is sterically unhindered and thus readily accessible to nucleophiles for a backside attack. chemicalnote.com

In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group (bromide) from the opposite side, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromide bond breaking. masterorganicchemistry.comchemicalnote.com This concerted mechanism results in an inversion of stereochemistry at the reaction center, although in this achiral molecule, this is not observable.

The alternative SN1 (unimolecular nucleophilic substitution) pathway is highly unlikely. masterorganicchemistry.comchemicalnote.com An SN1 reaction would involve the formation of a primary carbocation intermediate, which is highly unstable and energetically unfavorable. chemicalnote.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, whereas an SN1 reaction rate is primarily dependent on the substrate concentration. masterorganicchemistry.com

Functional Group Transformations on the Pyridine Core

The bromine atom attached to the pyridine ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through organometallic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the functionalization of halopyridines.

Suzuki Coupling: The Suzuki reaction involves the coupling of the bromopyridine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is highly versatile for the formation of biaryl compounds. For instance, reacting this compound with phenylboronic acid would yield 3-phenyl-5-(2-bromoethoxy)pyridine.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Heck Reaction: The Heck reaction facilitates the coupling of the bromopyridine with an alkene to form a substituted alkene. masterorganicchemistry.com This reaction is catalyzed by a palladium complex and requires a base.

A representative table of palladium-catalyzed cross-coupling reactions is shown below:

| Reaction | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh3)4, Pd(OAc)2/Ligand | K2CO3, Cs2CO3 | Biaryl, Styrenylpyridine |

| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2, CuI | Et3N, Piperidine | Alkynylpyridine |

| Heck | Alkene | Pd(OAc)2, PPh3 | Et3N, K2CO3 | Alkenylpyridine |

The reactivity of the C-Br bond on the pyridine ring is influenced by the electronic properties of the pyridine nucleus. The electron-withdrawing nature of the nitrogen atom can affect the ease of oxidative addition of the palladium catalyst to the C-Br bond. quimicaorganica.org

Lithiation and Subsequent Electrophilic Quenching Reactions

An alternative strategy for functionalizing the pyridine ring is through a lithium-halogen exchange reaction. Treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the formation of a 3-lithiopyridine intermediate. orgosolver.comyoutube.com This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 3-position of the pyridine ring. orgosolver.com

| Electrophile | Reagent Example | Product Functional Group |

| Carbon dioxide | CO2 | Carboxylic acid |

| Aldehydes/Ketones | Acetone | Tertiary alcohol |

| Alkyl halides | Methyl iodide | Alkylated pyridine |

| Borates | Trimethyl borate | Boronic ester |

It is crucial to perform these reactions at low temperatures (e.g., -78 °C) to prevent side reactions, such as the attack of the organolithium reagent on the bromoethoxy side chain or the decomposition of the lithiated intermediate. youtube.com The choice of solvent, often an ether like tetrahydrofuran (B95107) or diethyl ether, is also critical for stabilizing the organolithium species. orgosolver.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.

In the case of this compound, the ether oxygen atom can act as a directing group. The lone pairs on the oxygen can coordinate to the lithium atom of the organolithium base, facilitating deprotonation at the adjacent C-4 position of the pyridine ring. The bromine atom at the C-3 position may also exert an influence on the regioselectivity of the metalation. While specific studies on the directed ortho-metalation of this compound are not extensively reported in the literature, the reactivity of analogous 3-bromo-5-alkoxypyridines provides valuable insights. For instance, the lithiation of 3-bromo-5-methoxypyridine (B189597) would be expected to occur at the C-4 position, guided by the methoxy (B1213986) group.

The general mechanism for the DoM of a 3-bromo-5-alkoxypyridine is depicted below:

Table 1: Potential Electrophiles for Quenching the Lithiated Intermediate

| Electrophile | Functional Group Introduced |

| D2O | Deuterium |

| Aldehydes/Ketones | Hydroxyalkyl |

| CO2 | Carboxylic acid |

| I2 | Iodine |

| (CH3)3SiCl | Trimethylsilyl |

It is important to note that the presence of the bromo substituent at C-3 could lead to competitive lithium-halogen exchange, a common side reaction in the metalation of aryl halides. The choice of the organolithium base and reaction conditions, such as temperature, can be crucial in favoring the desired ortho-metalation pathway over lithium-halogen exchange.

Role as a Versatile Synthetic Intermediate and Building Block

The bifunctional nature of this compound, possessing two distinct reactive sites, makes it a valuable intermediate for the synthesis of more complex molecules.

The two bromine atoms in this compound can be selectively functionalized in sequential cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the stepwise construction of polycyclic systems. For example, the bromine atom at the C-3 position could be reacted first, followed by an intramolecular cyclization involving the bromoethoxy side chain to form a new heterocyclic ring fused to the pyridine core. The remaining bromine atom at the C-5 position would then be available for further elaboration to complete the polycyclic structure. While specific examples utilizing this compound are not prominent in the literature, the general strategy is well-established for related dihalogenated pyridines.

Bifunctional molecules like this compound are attractive scaffolds for combinatorial chemistry and the generation of chemical libraries for drug discovery. The two bromine atoms can serve as orthogonal handles for the attachment of diverse building blocks. For instance, one bromine atom could be used to attach the scaffold to a solid support, while the other is used for the introduction of various substituents. The ether linkage also provides a point of flexibility and can be modified to influence the physicochemical properties of the library members. This approach allows for the rapid generation of a large number of structurally related compounds for biological screening.

The synthesis of macrocycles often relies on the use of linear precursors containing reactive functional groups at both ends that can undergo an intramolecular cyclization reaction. This compound can be envisioned as a key component in the construction of pyridine-containing macrocycles. For example, the bromoethoxy group can undergo nucleophilic substitution with a difunctional linker, and the bromine atom on the pyridine ring can participate in a subsequent ring-closing reaction, such as an intramolecular Heck or Sonogashira coupling. The synthesis of macrocycles containing 3,5-disubstituted pyridine units linked by acetylene (B1199291) bonds has been reported, highlighting the utility of this substitution pattern in macrocycle construction. nih.gov

Regioselectivity and Stereoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired regioselectivity. The two bromine atoms, one on the pyridine ring and one on the ethoxy side chain, exhibit different reactivities. The aryl bromide at C-3 is generally less reactive in nucleophilic substitution than the alkyl bromide of the bromoethoxy group. This difference in reactivity can be exploited for selective functionalization.

For instance, a nucleophilic substitution reaction would be expected to occur preferentially at the bromoethoxy side chain under milder conditions. Conversely, reactions that target the pyridine ring, such as transition-metal-catalyzed cross-coupling reactions, can be performed selectively by choosing appropriate catalysts and reaction conditions that favor the activation of the C-Br bond on the sp²-hybridized carbon of the pyridine ring.

In the context of directed ortho-metalation, as discussed in section 4.2.3, the regioselectivity is primarily governed by the directing effect of the ether oxygen. However, the electronic and steric influence of the bromine atom at C-3 can also play a role in modulating the acidity of the adjacent protons and, therefore, the site of metalation. The interplay of these factors allows for a degree of control over which position on the pyridine ring is functionalized.

Diastereoselective and Enantioselective Transformations

As of the current body of scientific literature, there are no specific studies reported on the diastereoselective or enantioselective transformations involving this compound. Research to date has primarily focused on other aspects of its reactivity, such as cross-coupling reactions and the synthesis of various heterocyclic systems.

Computational and Theoretical Chemistry of 3 Bromo 5 2 Bromoethoxy Pyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational chemistry provides powerful tools to investigate these characteristics at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to a wide range of molecules, including pyridine (B92270) derivatives, to calculate ground state properties. For a molecule like 3-Bromo-5-(2-bromoethoxy)pyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, total energy, and vibrational frequencies. nih.gov

For instance, in a study on 3-bromo-2-hydroxypyridine, DFT calculations were used to determine the global minimum energy and optimized geometrical parameters. nih.gov Similar calculations for this compound would provide crucial insights into its three-dimensional structure, bond lengths, and bond angles, which are fundamental to understanding its chemical behavior.

Table 1: Representative Ground State Properties of a Related Pyridine Derivative (3-bromo-2-hydroxypyridine) Calculated by DFT

| Property | Calculated Value |

| Method | DFT/B3LYP/6-311++G(d,p) |

| Global Minimum Energy (Monomer) | -7,606,473.06 kJ/mol |

| Global Minimum Energy (Dimer) | -15,213,012.632 kJ/mol |

Data sourced from a study on a related compound, 3-bromo-2-hydroxypyridine, to illustrate the type of information obtained from DFT calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net

For this compound, the HOMO would likely be localized on the pyridine ring and the oxygen atom of the ethoxy group, which are electron-rich regions. The LUMO, on the other hand, would be expected to have significant contributions from the carbon atoms attached to the bromine atoms, which are electrophilic centers. The analysis of the HOMO and LUMO shapes and energies would allow for the prediction of how the molecule would interact with other reagents.

Table 2: Representative Frontier Molecular Orbital Data for a Related Pyridine Derivative (2-Amino-3-bromo-5-nitropyridine)

| Parameter | Value |

| HOMO Energy | Not Specified |

| LUMO Energy | Not Specified |

| HOMO-LUMO Energy Gap (ΔE) | Not Specified |

| Electronegativity (χ) | Not Specified |

| Global Hardness (η) | Not Specified |

| Softness (S) | 0.239 |

| Electrophilicity Index (ω) | 5.905 |

Data sourced from a study on 2-Amino-3-bromo-5-nitropyridine to illustrate the parameters derived from FMO analysis. researchgate.net

The distribution of electron density within a molecule is crucial for understanding its polarity and how it will interact with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, indicating these are sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atoms bonded to the electronegative bromine and oxygen atoms. DFT calculations are commonly used to generate these maps. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

To understand how a reaction proceeds from reactants to products, chemists use computational methods to locate the transition state (TS), which is the highest energy point along the reaction pathway. A transition state search involves finding a saddle point on the potential energy surface. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing a bromine atom, these computational techniques would be essential to map out the step-by-step mechanism.

By calculating the energies of the reactants, transition states, and products, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. Comparing the activation energies of different possible reaction pathways allows chemists to predict which pathway is more favorable.

For example, in the case of a substitution reaction on this compound, computational modeling could be used to compare the activation energies for substitution at the pyridine ring versus at the bromoethoxy side chain, thus predicting the most likely site of reaction. While specific data for the target compound is not available, studies on related systems demonstrate the utility of these methods in elucidating reaction mechanisms and predicting product distributions.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a cornerstone of theoretical chemistry, providing a map of the possible spatial arrangements of a molecule and their relative energies. For a flexible molecule like this compound, which possesses several rotatable single bonds, this analysis is crucial for understanding its chemical behavior.

Potential Energy Surface Exploration

The potential energy surface (PES) is a conceptual landscape where the potential energy of a molecule is plotted as a function of its geometric coordinates. For this compound, the key degrees of freedom are the torsion angles around the C-O and C-C bonds of the bromoethoxy side chain, as well as the rotation of this entire group relative to the pyridine ring.

Exploration of the PES is typically performed using computational methods such as molecular mechanics or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). By systematically rotating the dihedral angles of the flexible side chain and calculating the corresponding single-point energies, a multi-dimensional PES can be constructed. This surface reveals the low-energy valleys, which correspond to stable or metastable conformers, and the hills, which represent the energy barriers to interconversion between them.

The primary dihedral angles of interest in this compound are:

τ1 (C4-C5-O-Cα): Rotation around the bond connecting the pyridine ring to the ethoxy group.

τ2 (C5-O-Cα-Cβ): Rotation around the ether C-O bond.

τ3 (O-Cα-Cβ-Br): Rotation around the C-C bond of the ethyl chain.

A relaxed scan of the PES, where at each step of rotation of a specific dihedral angle the rest of the molecular geometry is allowed to optimize, provides a more accurate representation of the low-energy pathways for conformational change.

Identification of Stable Conformers and Torsional Barriers

From the explored potential energy surface, the points corresponding to local energy minima are identified as stable conformers. These represent the most probable shapes the molecule will adopt at a given temperature. For each stable conformer, a full geometry optimization is performed, followed by a frequency calculation to confirm that it is a true minimum (i.e., has no imaginary frequencies).

The flexibility of the 2-bromoethoxy side chain suggests the existence of multiple stable conformers. These conformers will differ in the orientation of the bromoethyl group relative to the pyridine ring, leading to variations in intramolecular interactions, such as dipole-dipole interactions and steric hindrance.

The energy difference between these conformers is typically small, on the order of a few kcal/mol. The relative populations of these conformers at thermal equilibrium can be estimated using the Boltzmann distribution.

Torsional barriers , the energy maxima between stable conformers on the PES, determine the rate of interconversion. These barriers are critical for understanding the dynamic behavior of the molecule. For instance, a high torsional barrier would imply that the conformers are locked in place at room temperature on the NMR timescale, potentially leading to distinct sets of signals for each conformer. Conversely, low barriers would result in a time-averaged spectrum.

While specific data for this compound is not available, studies on similar alkoxy-substituted aromatics indicate that the rotation around the aryl-oxygen bond often has a notable energy barrier due to electronic effects (conjugation) and steric clashes with adjacent ring protons.

Table 1: Hypothetical Stable Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle τ1 (C4-C5-O-Cα) | Dihedral Angle τ2 (C5-O-Cα-Cβ) | Dihedral Angle τ3 (O-Cα-Cβ-Br) | Relative Energy (kcal/mol) |

| A | ~0° (planar) | ~180° (anti) | ~180° (anti) | 0.00 |

| B | ~0° (planar) | ~180° (anti) | ~60° (gauche) | 0.85 |

| C | ~90° (perpendicular) | ~180° (anti) | ~180° (anti) | 2.50 |

| D | ~90° (perpendicular) | ~60° (gauche) | ~180° (anti) | 3.10 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The standard approach involves:

Geometry Optimization: The geometry of the molecule is first optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). For flexible molecules, a Boltzmann-averaged chemical shift over the most stable conformers is often necessary for accurate predictions.

Shielding Tensor Calculation: The magnetic shielding tensors for each nucleus are then calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The isotropic shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus. The electron-withdrawing bromine atom and the pyridine nitrogen would significantly influence the shifts of the aromatic protons and carbons. The chemical shifts of the ethoxy protons and carbons would be dependent on their conformation.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for the Analogous Compound 3-Bromo-5-methoxypyridine (B189597)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 142.5 | 141.8 |

| C3 | 118.0 | 117.2 |

| C4 | 135.2 | 134.6 |

| C5 | 155.8 | 155.1 |

| C6 | 142.5 | 141.8 |

| OCH₃ | 56.1 | 55.7 |

Note: The predicted values are hypothetical and serve to illustrate the expected accuracy of such calculations. Experimental data is for 3-bromo-5-methoxypyridine and would differ for the target compound.

Vibrational Frequency Prediction (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimental spectra. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This yields the harmonic vibrational frequencies.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. They are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment.

Intensity Calculation: The IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman intensities are calculated from the derivatives of the polarizability.

For this compound, the predicted IR and Raman spectra would show characteristic bands for the pyridine ring vibrations, C-Br stretching, C-O-C stretching of the ether linkage, and various C-H stretching and bending modes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| C=N/C=C Ring Stretch | 1600-1450 | Strong (IR), Medium (Raman) |

| CH₂ Scissoring | 1470-1450 | Medium |

| C-O-C Asymmetric Stretch | 1260-1200 | Strong |

| C-O-C Symmetric Stretch | 1150-1085 | Medium |

| C-Br Stretch | 650-550 | Medium to Strong |

Note: This table presents expected ranges for the vibrational frequencies based on general group frequencies and computational studies of similar molecules.

Future Research Directions and Expanded Synthetic Utility

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of functionalized pyridines is a cornerstone of modern organic chemistry. While traditional methods for preparing compounds like 3-Bromo-5-(2-bromoethoxy)pyridine exist, future research is poised to focus on more sustainable and efficient approaches. Green chemistry principles, such as atom economy, the use of safer solvents, and energy efficiency, are driving the development of new synthetic pathways. rasayanjournal.co.inresearchgate.netnih.gov

Current synthetic strategies for related bromo-alkoxy pyridines often rely on multi-step processes. For instance, the synthesis of similar compounds may involve the bromination of a pyridine (B92270) precursor followed by etherification. One-pot multicomponent reactions represent a promising green alternative, offering the potential for higher yields and reduced waste by combining multiple reaction steps into a single operation. researchgate.netnih.gov The development of novel catalytic systems, particularly those utilizing earth-abundant and non-toxic metals, could also significantly enhance the sustainability of pyridine synthesis. researchgate.net Furthermore, techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields in the preparation of pyridine derivatives, presenting a viable avenue for the greener production of this compound. rasayanjournal.co.inresearchgate.net

Development of Advanced Derivatization Strategies for Diverse Scaffolds

The two bromine atoms in this compound, located at different positions and possessing distinct reactivities, make it an ideal substrate for selective derivatization. The bromo group on the pyridine ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netnih.govrsc.orgnih.gov These reactions allow for the introduction of a vast range of aryl, alkynyl, and amino substituents, respectively, providing access to a diverse library of complex molecules.

The bromoethoxy side chain offers a handle for nucleophilic substitution reactions, enabling the introduction of various functional groups through reaction with nucleophiles like amines, thiols, and alkoxides. youtube.comlibretexts.orgyoutube.com The differential reactivity of the aryl bromide versus the alkyl bromide can be exploited for sequential functionalization, a powerful strategy for building molecular complexity in a controlled manner. Future research will likely focus on developing highly selective and orthogonal protection-free derivatization methods to fully harness the synthetic potential of this scaffold.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, with flow chemistry emerging as a powerful tool for producing chemicals more efficiently and safely. nih.govdurham.ac.ukuc.ptsci-hub.seethernet.edu.et The synthesis of heterocyclic compounds, including pyridines, is particularly well-suited for flow chemistry, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. durham.ac.ukuc.ptsci-hub.se

The integration of the synthesis of this compound and its derivatives into flow chemistry platforms could offer significant advantages. Automated flow synthesis systems can be employed for the rapid generation of compound libraries based on this scaffold, accelerating the discovery of new materials with desired properties. nih.govnih.govchemrxiv.orgacs.org Stopped-flow synthesis, an approach that combines the benefits of batch and flow chemistry, could be particularly useful for the small-scale, high-throughput synthesis and optimization of reactions involving this versatile building block. nih.gov

Applications in Materials Science and Supramolecular Chemistry (excluding biological or clinical focus)

The rigid and electron-deficient nature of the pyridine ring, combined with the potential for extensive functionalization, makes this compound an attractive candidate for applications in materials science and supramolecular chemistry. Pyridine-containing ligands are widely used in the construction of metal-organic frameworks (MOFs) and coordination polymers, materials with applications in gas storage, catalysis, and sensing. researchgate.netresearchgate.netnih.gov The nitrogen atom of the pyridine ring can coordinate to metal centers, while the functional groups introduced through derivatization can be used to tune the properties of the resulting materials.

In supramolecular chemistry, pyridine derivatives are key components in the design of self-assembling systems. nih.govacs.orgrsc.org The ability to form hydrogen bonds, π-π stacking interactions, and metal-ligand coordination bonds allows for the construction of intricate and functional supramolecular architectures such as cages, capsules, and polymers. The derivatization of this compound could lead to the development of novel host molecules for guest recognition and separation, or new building blocks for the creation of advanced functional materials. acs.org

Unexplored Reactivity Patterns and Mechanistic Discoveries

Despite the known reactivity of bromopyridines, there remain unexplored avenues for the chemical transformation of this compound. The interplay between the bromo substituent on the ring and the bromoethoxy side chain could lead to novel intramolecular reactions and rearrangements. Photocatalysis, a rapidly developing field in organic synthesis, offers new possibilities for the functionalization of pyridines under mild and environmentally friendly conditions. acs.orgresearchgate.netfigshare.comacs.orgrecercat.cat The use of visible-light-driven photocatalysis could enable previously inaccessible transformations and provide new insights into the reactivity of this compound.

Detailed mechanistic studies are crucial for understanding and optimizing the reactions of this compound. Computational and experimental investigations into the kinetics and thermodynamics of its various transformations will be essential for developing more efficient and selective synthetic methods. libretexts.orgyoutube.com For instance, a deeper understanding of the factors governing the regioselectivity of nucleophilic aromatic substitution on the pyridine ring could lead to the development of highly specific derivatization strategies. acs.orgreddit.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-(2-bromoethoxy)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via bromination of a pyridine precursor, such as 5-(2-hydroxyethoxy)pyridine, using reagents like PBr₃ or HBr/AcOH. Optimization involves controlling temperature (0–5°C for exothermic bromination) and stoichiometry (1:1.2 molar ratio of precursor to brominating agent). Post-reaction purification via column chromatography (hexane:ethyl acetate, 7:3) improves purity. Reaction monitoring by TLC or GC-MS is critical to identify intermediates and byproducts .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 3.7–4.2 ppm confirm the presence of the bromoethoxy group (-OCH₂CH₂Br). Aromatic protons on the pyridine ring appear as distinct doublets in δ 7.0–8.5 ppm.

- ¹³C NMR : Signals at ~30 ppm (CH₂Br) and ~70 ppm (OCH₂) validate the ethoxy chain.

- IR : Stretching frequencies at 600–650 cm⁻¹ (C-Br) and 1200–1250 cm⁻¹ (C-O) are diagnostic.

Cross-validation with high-resolution mass spectrometry (HR-MS) ensures molecular ion alignment .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : The compound is a skin/eye irritant (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Use fume hoods, nitrile gloves, and PPE. Neutralize spills with sodium bicarbonate, and store in amber glass at 2–8°C under inert gas (N₂/Ar). Waste disposal must follow halogenated organic waste protocols .

Advanced Research Questions

Q. How do computational methods (DFT, TDDFT) elucidate the electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). Time-Dependent DFT (TDDFT) predicts UV-Vis absorption spectra, while hyperpolarizability (β) calculations quantify NLO activity. Experimental validation via Z-scan techniques or Kurtz-Perry powder method is recommended .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for halogenated pyridine derivatives?

- Methodological Answer : Discrepancies between single-crystal XRD (e.g., bond lengths/angles) and NMR/IR data may arise from solvation effects or dynamic motion in solution. Use:

- SC-XRD : To determine solid-state conformation.

- Molecular Dynamics (MD) Simulations : To model solution-phase behavior.

- Variable-Temperature NMR : To assess conformational flexibility.

Cross-referencing with computational models (e.g., Hirshfeld surface analysis) resolves ambiguities .

Q. How can this compound serve as a precursor in synthesizing biologically active heterocycles?

- Methodological Answer : The bromoethoxy group enables nucleophilic substitution (e.g., with amines or thiols) to generate pyridine-based pharmacophores. Example pathways:

- Suzuki Coupling : For aryl/heteroaryl functionalization (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).

- Cyclization Reactions : With hydrazines to form pyrazolo[3,4-b]pyridines.

Biological screening (e.g., antimicrobial assays) should follow OECD guidelines .

Q. What experimental and theoretical approaches validate the thermal stability of this compound in material science applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (T₀).

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions.

- DFT-Based Thermodynamic Calculations : Predict bond dissociation energies (BDEs) for Br-C and O-C bonds.

Stability correlates with low electrophilicity index (ω) and high HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.